molecular formula C30H22ClNO4 B11524629 ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11524629
M. Wt: 495.9 g/mol
InChI Key: BGYYUFUXUKWOEP-HAVVHWLPSA-N
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Description

Ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Aldol condensation: The pyrrole derivative undergoes aldol condensation with an aromatic aldehyde to form the pyrrol-3-ylidene intermediate.

    Furan ring formation: The intermediate is then reacted with a furan derivative under acidic or basic conditions to form the final product.

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and furan rings.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Ethyl 4-(5-{(E)-[1-(3-chlorophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also feature heterocyclic structures and have similar biological activities.

    Benzofuran derivatives: These compounds share the furan ring and have applications in medicinal chemistry.

    Pyrrole derivatives: These compounds are structurally similar and are used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of multiple aromatic and heterocyclic rings, which can lead to diverse and potent biological activities.

Properties

Molecular Formula

C30H22ClNO4

Molecular Weight

495.9 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-(3-chlorophenyl)-2-oxo-5-phenylpyrrol-3-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C30H22ClNO4/c1-2-35-30(34)22-13-11-21(12-14-22)28-16-15-26(36-28)17-23-18-27(20-7-4-3-5-8-20)32(29(23)33)25-10-6-9-24(31)19-25/h3-19H,2H2,1H3/b23-17+

InChI Key

BGYYUFUXUKWOEP-HAVVHWLPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=C(N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=C(N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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